molecular formula C19H15N3O5 B2515722 methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate CAS No. 863595-43-1

methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate

Cat. No.: B2515722
CAS No.: 863595-43-1
M. Wt: 365.345
InChI Key: UGXKLURJCMLQAD-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

The synthesis of methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzaldehyde with urea and ethyl acetoacetate to form the tetrahydropyrimidine core. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its ability to interact with biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate can be compared with other tetrahydropyrimidine derivatives, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. While both compounds share a similar core structure, their functional groups and substituents differ, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-27-18(25)12-7-9-13(10-8-12)21-16(23)15-11-20-19(26)22(17(15)24)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,26)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKLURJCMLQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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